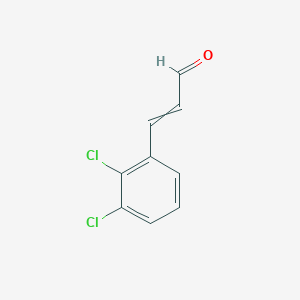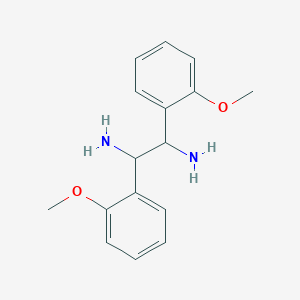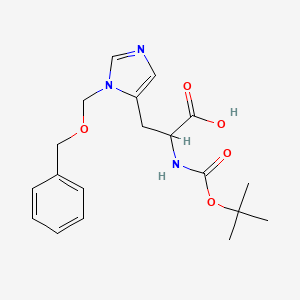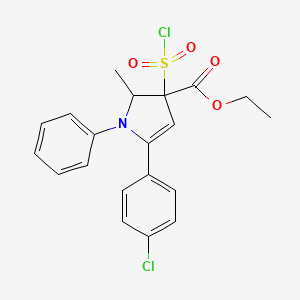
3-(2,3-Dichlorophenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dichlorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6Cl2O It is a derivative of cinnamaldehyde, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)acrylaldehyde typically involves the condensation of 2,3-dichlorobenzaldehyde with acetaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is usually kept in an ice bath to control the temperature and prevent side reactions. After the reaction is complete, the crude product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to meet industrial standards.
化学反应分析
Types of Reactions
3-(2,3-Dichlorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: 3-(2,3-Dichlorophenyl)acrylic acid.
Reduction: 3-(2,3-Dichlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Derivatives of this compound are being explored for their potential use in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,3-Dichlorophenyl)acrylaldehyde largely depends on its specific application. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. Additionally, the chlorine atoms may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
3-(3,4-Dichlorophenyl)acrylaldehyde: Similar structure but with chlorine atoms at the 3 and 4 positions.
Cinnamaldehyde: The parent compound without chlorine substitutions.
3-(2,4-Dichlorophenyl)acrylaldehyde: Chlorine atoms at the 2 and 4 positions.
Uniqueness
3-(2,3-Dichlorophenyl)acrylaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The 2,3-dichloro substitution pattern may provide distinct electronic and steric effects compared to other isomers, potentially leading to unique applications and properties .
属性
分子式 |
C9H6Cl2O |
|---|---|
分子量 |
201.05 g/mol |
IUPAC 名称 |
3-(2,3-dichlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H |
InChI 键 |
DBEMJHDYRHMHEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[14C]Warfarin](/img/structure/B13387797.png)



![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)
![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)


![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)

![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)
![N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B13387877.png)
![(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one](/img/structure/B13387885.png)
